molecular formula C10H8FN3O2S B2550552 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide CAS No. 1105190-28-0

2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide

Cat. No. B2550552
CAS RN: 1105190-28-0
M. Wt: 253.25
InChI Key: FTTNMNWEYLUXLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2-amine” was synthesized by base-catalyzed condensation of hydrazide derivative with carbon disulfide .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide” is C10H8FN3O2S . Its molecular weight is 253.25 .

Scientific Research Applications

Anticancer Activity

FMOM: has shown promise as an anticancer agent. Researchers have synthesized a unique series of oxadiazoles, including FMOM , and evaluated their activity against cancer cell lines. Notably, compound 7h demonstrated potent anticancer effects with IC50 values of 112.6 µg/ml (against MCF-7 cells) and 126.7 µg/ml (against KB cells) . Its low toxicity, as determined by MTT assay with normal cell lines, makes it an exciting candidate for further investigation.

Antibacterial Properties

Preliminary tests indicate that FMOM exhibits antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis . Its potential as an antibacterial agent warrants further exploration.

Antiviral Potential

Oxadiazoles, including FMOM , have been investigated for their antiviral properties. While specific studies on FMOM are limited, its structural features make it an interesting scaffold for antiviral drug development .

Anti-Inflammatory Activity

The presence of oxadiazole moieties often correlates with anti-inflammatory effects. Although direct evidence for FMOM is scarce, its structural similarity to other anti-inflammatory compounds suggests potential in this area .

Tyrosine Kinase Inhibition

Oxadiazoles have been explored as tyrosine kinase inhibitors, which play a crucial role in cancer signaling pathways. While more research is needed, FMOM could contribute to this field .

Oral Bioavailability Prediction

In silico analysis indicates that FMOM adheres to Lipinski’s rules of five, suggesting positive oral bioavailability . This property is essential for drug development.

Future Directions

Oxadiazole derivatives, including “2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide”, have shown promising properties for various applications like drug discovery, material science, and catalysis. Therefore, they are valuable tools in exploring new frontiers in scientific advancements. The focus of future research could be on further exploring the potential of these compounds in various applications .

properties

IUPAC Name

2-fluoro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2S/c11-7-4-2-1-3-6(7)9(15)12-5-8-13-14-10(17)16-8/h1-4H,5H2,(H,12,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTNMNWEYLUXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide

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